Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate
CAS No.: 65751-97-5
Cat. No.: VC2284072
Molecular Formula: C19H19NO3
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 65751-97-5 |
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Molecular Formula | C19H19NO3 |
Molecular Weight | 309.4 g/mol |
IUPAC Name | ethyl 6-methyl-4-phenylmethoxy-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C19H19NO3/c1-3-22-19(21)17-11-15-16(20-17)9-13(2)10-18(15)23-12-14-7-5-4-6-8-14/h4-11,20H,3,12H2,1-2H3 |
Standard InChI Key | RPNOVLRYIWAXHI-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C |
Canonical SMILES | CCOC(=O)C1=CC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C |
Introduction
Chemical Structure and Properties
Structural Composition
Ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is characterized by an indole core structure with three key functional groups: an ethyl carboxylate moiety at the 2-position, a benzyloxy group at the 4-position, and a methyl substituent at the 6-position. The indole nucleus contains a pyrrole ring fused to a benzene ring, creating a bicyclic heterocyclic system that serves as the foundation for numerous biologically active compounds. The presence of these specific substituents creates a unique electronic and steric environment that influences the compound's reactivity and potential biological interactions.
Physical Properties
Based on structural analysis and comparison with related indole derivatives, ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate likely exhibits the following physical properties:
Property | Value/Description |
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Molecular Formula | C₁₉H₁₉NO₃ |
Molecular Weight | Approximately 309.36 g/mol |
Physical Appearance | Crystalline solid, likely off-white to pale yellow |
Solubility | Generally soluble in organic solvents such as ethanol, DMSO, and dichloromethane |
Stability | Expected to be stable under standard laboratory conditions |
Melting Point | Estimated 115-135°C (based on similar indole derivatives) |
Spectroscopic Characteristics
The spectroscopic profile of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate would likely show characteristic features in various analytical techniques:
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NMR Spectroscopy: The ¹H NMR spectrum would display signals for the ethyl ester group (triplet for CH₃ and quartet for CH₂), the benzyloxy CH₂ group (singlet), the aromatic protons from both the indole and benzyl moieties, the N-H proton (broad singlet), and the methyl group at position 6 (singlet).
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IR Spectroscopy: Key absorption bands would include N-H stretching (3300-3500 cm⁻¹), C=O stretching from the ester group (1700-1750 cm⁻¹), and aromatic C=C stretching vibrations (1400-1600 cm⁻¹).
Synthesis and Chemical Reactivity
Benzylation of 4-Hydroxy Precursor
The most direct approach would likely involve the benzylation of ethyl 4-hydroxy-6-methyl-1H-indole-2-carboxylate. This reaction would typically proceed through:
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Treatment of the 4-hydroxy indole derivative with a base (such as NaH or K₂CO₃)
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Reaction with benzyl bromide or benzyl chloride in an appropriate solvent (DMF, THF, or acetone)
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Purification via column chromatography
Starting from 4-(Benzyloxy)-6-methyl-1H-indole
Another synthetic route could involve carboxylation of 4-(benzyloxy)-6-methyl-1H-indole at the 2-position. From search result , we know that 4-(benzyloxy)-6-methyl-1H-indole is a known compound with CAS number 840537-99-7 . The carboxylation sequence might involve:
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Metallation at the 2-position using strong bases like n-butyllithium
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Reaction with ethyl chloroformate
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Workup and purification
Fischer Indole Synthesis
Alternatively, a Fischer indole synthesis approach could be employed:
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Preparation of an appropriately substituted phenylhydrazine containing the benzyloxy and methyl groups
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Condensation with pyruvic acid ethyl ester
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Acid-catalyzed cyclization to form the indole ring system
Chemical Reactivity
The reactivity of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate is dictated by its functional groups:
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The indole N-H group can undergo N-alkylation or N-acylation reactions
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The ethyl ester group at position 2 can be hydrolyzed to the corresponding carboxylic acid, which could then be converted to amides, reduced to alcohols, or participate in other transformations
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The benzyloxy group at position 4 can be cleaved under hydrogenolysis conditions to reveal a hydroxy group
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The indole C-3 position remains reactive toward electrophilic substitution reactions
Biological Significance and Applications
Synthetic Utility
As a functionalized indole derivative, ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate serves as a valuable intermediate in organic synthesis:
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The ester group provides a handle for further derivatization to create compound libraries
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The protected 4-hydroxy group (as benzyloxy) allows selective reactivity at other positions
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The compound can serve as a building block for more complex heterocyclic systems
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It may function as a precursor for the development of fluorescent probes due to the extended conjugation in the molecule
Comparative Analysis
Comparison with Related Indole Derivatives
Table 4.1: Comparison of Ethyl 4-(Benzyloxy)-6-Methyl-1H-Indole-2-Carboxylate with Structurally Related Compounds
Structure-Activity Relationships
The specific positioning of functional groups in ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate confers distinct properties compared to related compounds. The benzyloxy group at position 4 introduces steric bulk and hydrophobicity, potentially enhancing interactions with biological targets having hydrophobic binding pockets. The ester group at position 2 provides an electron-withdrawing effect that influences the reactivity of the indole ring system, particularly at the C-3 position.
Analytical Methods and Characterization
Chromatographic Analysis
For identification and purity assessment of ethyl 4-(benzyloxy)-6-methyl-1H-indole-2-carboxylate, the following analytical techniques would be appropriate:
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High-Performance Liquid Chromatography (HPLC): Using C18 reverse-phase columns with acetonitrile/water mobile phases
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Thin-Layer Chromatography (TLC): Using silica gel plates with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures)
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Gas Chromatography (GC): For volatile derivatives or decomposition products
Mass Spectrometry
Mass spectrometric analysis would likely reveal a molecular ion peak at m/z 309, corresponding to the molecular weight of C₁₉H₁₉NO₃. Fragmentation patterns would include loss of the ethyl group from the ester moiety, cleavage of the benzyloxy group, and other characteristic fragmentations of the indole nucleus.
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